molecular formula C9H9ClN4OS B2780018 3-[(2-chloropyridin-3-yl)methylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one CAS No. 1343710-59-7

3-[(2-chloropyridin-3-yl)methylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one

Cat. No.: B2780018
CAS No.: 1343710-59-7
M. Wt: 256.71
InChI Key: NGLWMYCJYVUGFM-UHFFFAOYSA-N
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Description

3-[(2-chloropyridin-3-yl)methylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one is a heterocyclic compound that features a triazole ring substituted with a chloropyridinyl group and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-chloropyridin-3-yl)methylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one typically involves the reaction of 2-chloropyridine-3-methanol with 4-methyl-1H-1,2,4-triazol-5-thiol under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(2-chloropyridin-3-yl)methylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloropyridinyl group can be reduced to form the corresponding pyridinyl derivative.

    Substitution: The chlorine atom in the chloropyridinyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Pyridinyl derivatives.

    Substitution: Various substituted pyridinyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(2-chloropyridin-3-yl)methylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2-chloropyridin-3-yl)methylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-chloropyridin-3-yl)methylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one is unique due to its combination of a triazole ring with a chloropyridinyl and methylsulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[(2-chloropyridin-3-yl)methylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4OS/c1-14-8(15)12-13-9(14)16-5-6-3-2-4-11-7(6)10/h2-4H,5H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLWMYCJYVUGFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)NN=C1SCC2=C(N=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343710-59-7
Record name 3-{[(2-chloropyridin-3-yl)methyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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